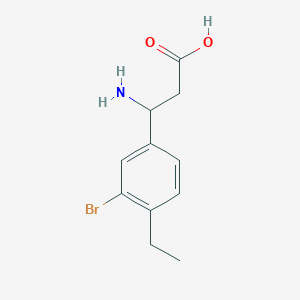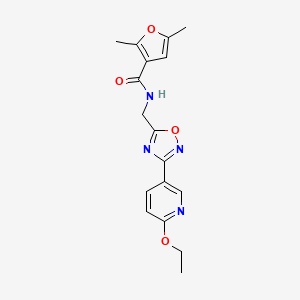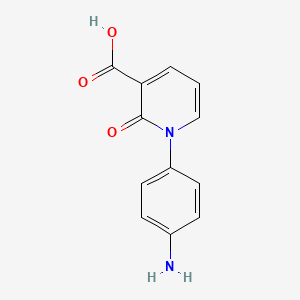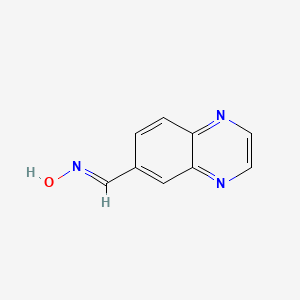
2-氨基-2-甲基-3-苯基丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-methyl-3-phenylpropanamide is a chemical compound that has been studied extensively due to its potential applications in scientific research. Also known as AMPA, this compound is a member of the amide class of compounds and is commonly used as a building block in the synthesis of other compounds.
科学研究应用
新型合成方法
2-氨基-2-甲基-3-苯基丙酰胺已被用于新型合成方法。例如,它已参与了从2H-氮杂环丙烯胺通过环扩张过程合成二氢吲哚酮。该过程包括处理三氟化硼和乙酸酐,导致具有潜在药物化学应用的化合物 (Mekhael et al., 2002)。
化学选择性反应
该化合物已成为化学选择性反应研究的对象。例如,已探索了N1-甲基-2-羟基-3-甲氨基-3-苯基丙酰胺与亲电试剂的反应。这项研究增进了对有机合成中化学选择性的理解,导致手性六氢-4-嘧啶酮和噁唑烷的生成,这对于新药物代理的开发具有重要意义 (Hajji et al., 2002)。
肽类计算研究
2-氨基-2-甲基-3-苯基丙酰胺还被包括在计算肽类研究中。概念密度泛函理论已被用于预测含有该化合物的抗真菌三肽的反应性描述符。这些研究对于药物设计至关重要,提供了新肽的分子性质和生物活性评分的见解 (Flores-Holguín等,2019)。
镇痛剂的合成
在药物化学领域,该化合物已成为高效镇痛剂合成过程的一部分。研究已涉及合成N-苯基丙酰胺衍生物的类似物,有助于开发具有改进效力和安全性概况的新镇痛药物 (van Bever et al., 1976)。
抗癌药物设计
此外,该化合物已被用于合成功能化氨基酸衍生物,评估其对人类癌细胞系的细胞毒性。这些研究对于设计新的抗癌药物做出了重要贡献,突显了2-氨基-2-甲基-3-苯基丙酰胺衍生物在癌症治疗中的潜力 (Kumar et al., 2009)。
细菌检测中的酶底物
有趣的是,2-氨基-2-甲基-3-苯基丙酰胺已被用作一种酶底物,用于新型病原细菌检测。这种创新方法涉及在酶水解时产生挥发性有机化合物,从而实现特定细菌活性的比色检测 (Tait et al., 2015)。
安全和危害
作用机制
Target of Action
It is known to belong to the class of compounds known as phenylalanine and derivatives . These compounds are known to interact with various proteins and enzymes in the body, influencing a range of biological processes.
Mode of Action
The exact mode of action of 2-Amino-2-methyl-3-phenylpropanamide is not well-documented. As a derivative of phenylalanine, it may interact with its targets in a similar manner to other phenylalanine derivatives. These interactions often involve binding to the active sites of enzymes or proteins, influencing their function and potentially leading to changes in cellular processes .
Biochemical Pathways
Phenylalanine and its derivatives are known to play roles in various biochemical pathways, including protein synthesis and metabolism .
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Based on its classification as a phenylalanine derivative, it may influence protein function and cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-2-methyl-3-phenylpropanamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
生化分析
Biochemical Properties
It is known that the compound can undergo reactions at the benzylic position, which is resonance stabilized . This suggests that 2-Amino-2-methyl-3-phenylpropanamide may interact with enzymes, proteins, and other biomolecules in a unique manner.
Temporal Effects in Laboratory Settings
属性
IUPAC Name |
2-amino-2-methyl-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(12,9(11)13)7-8-5-3-2-4-6-8/h2-6H,7,12H2,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBDCRNSLNAHHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117466-13-4 |
Source


|
| Record name | 2-amino-2-methyl-3-phenylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



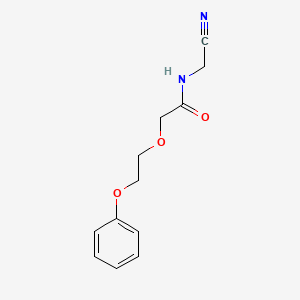
![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2489302.png)
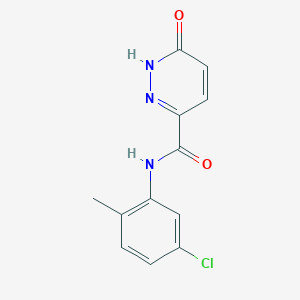
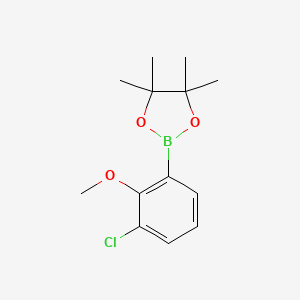
![2-Chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B2489306.png)
![N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2489307.png)
![7-Methoxy-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2489311.png)
